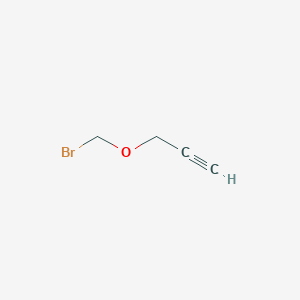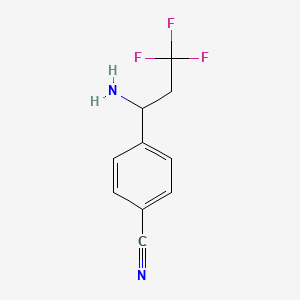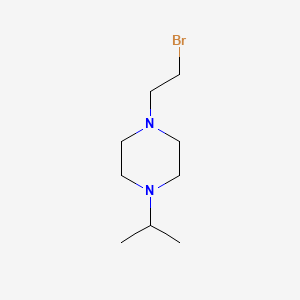
1-(2-Bromoethyl)-4-isopropylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoethyl)-4-isopropylpiperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a bromoethyl group attached to the nitrogen atom of a piperazine ring, which is further substituted with an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-isopropylpiperazine can be synthesized through several methods. One common approach involves the reaction of 1-isopropylpiperazine with 2-bromoethanol under basic conditions. The reaction typically proceeds as follows:
Step 1: 1-isopropylpiperazine is dissolved in an appropriate solvent such as dichloromethane.
Step 2: 2-bromoethanol is added to the solution.
Step 3: A base such as potassium carbonate is introduced to facilitate the reaction.
Step 4: The mixture is stirred at room temperature for several hours until the reaction is complete.
Step 5: The product is isolated through standard purification techniques such as extraction and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromoethyl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group, resulting in the formation of 1-ethyl-4-isopropylpiperazine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Products include azidoethyl or thiocyanatoethyl derivatives.
Oxidation: N-oxides or other oxidized forms.
Reduction: 1-ethyl-4-isopropylpiperazine.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoethyl)-4-isopropylpiperazine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the investigation of receptor-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Bromoethyl)-4-isopropylpiperazine involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This interaction can influence various biological pathways, making the compound valuable in research focused on understanding these mechanisms.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloroethyl)-4-isopropylpiperazine: Similar structure but with a chloroethyl group instead of a bromoethyl group.
1-(2-Iodoethyl)-4-isopropylpiperazine: Contains an iodoethyl group, which can exhibit different reactivity due to the larger atomic radius of iodine.
1-(2-Azidoethyl)-4-isopropylpiperazine: Features an azidoethyl group, which can participate in click chemistry reactions.
Uniqueness: 1-(2-Bromoethyl)-4-isopropylpiperazine is unique due to the specific reactivity of the bromoethyl group, which allows for selective modifications and interactions in chemical and biological systems. This makes it a versatile tool in various research applications.
Eigenschaften
Molekularformel |
C9H19BrN2 |
|---|---|
Molekulargewicht |
235.16 g/mol |
IUPAC-Name |
1-(2-bromoethyl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C9H19BrN2/c1-9(2)12-7-5-11(4-3-10)6-8-12/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
SHWZQRPRGHDKKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCN(CC1)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone](/img/structure/B15147068.png)
![5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147082.png)
![2-[2,4-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B15147087.png)
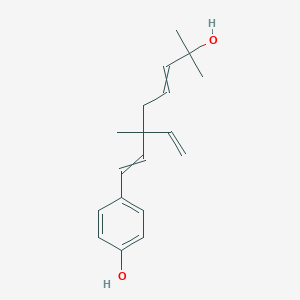
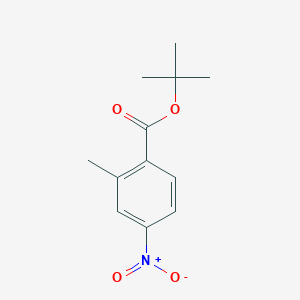
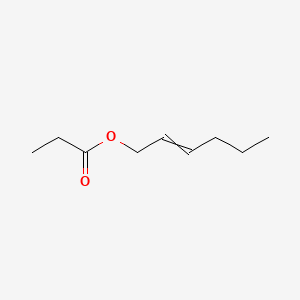
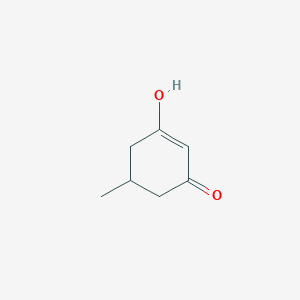
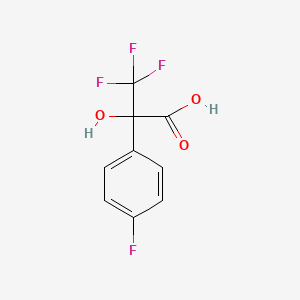
![8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B15147136.png)

![[(1E)-2-iodoethenyl]trimethylsilane](/img/structure/B15147155.png)
